

Application Note and Protocol: Preparation of YM-244769 Stock Solution

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ym-244769

Cat. No.: B1663065

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Audience: Researchers, scientists, and drug development professionals.

Introduction

YM-244769 is a potent and selective inhibitor of the $\text{Na}^+/\text{Ca}^{2+}$ exchanger (NCX), a critical component of cellular calcium homeostasis.[1] It exhibits a preferential inhibitory effect on the reverse mode of the exchanger, which mediates the influx of Ca^{2+} ions.[2] **YM-244769** shows isoform selectivity, most potently inhibiting NCX3, followed by NCX1 and NCX2.[1][3] Due to its ability to prevent calcium overload under pathological conditions such as hypoxia/reoxygenation, **YM-244769** is a valuable pharmacological tool for studying neuroprotection and cellular damage mechanisms.[2][3]

This document provides a detailed protocol for the preparation, storage, and handling of **YM-244769** stock solutions for in vitro research applications.

YM-244769 Properties and Data

Accurate preparation of stock solutions requires precise information regarding the compound's chemical and physical properties.

Table 1: Chemical Properties of YM-244769 (Dihydrochloride)

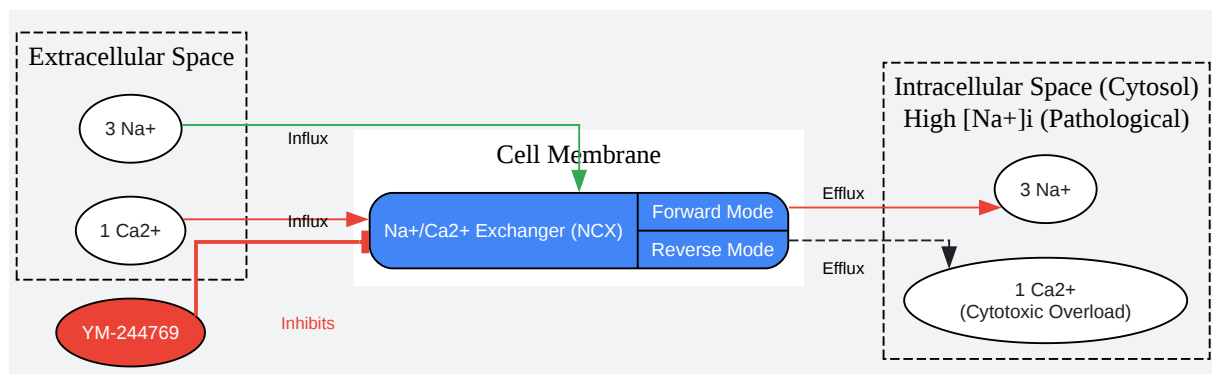
Property	Value	Reference
Chemical Name	N-[(3-Aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]-3-pyridinecarboxamide dihydrochloride	
Molecular Formula	C ₂₆ H ₂₂ FN ₃ O ₃ · 2HCl	[4]
Molecular Weight	516.39 g/mol	[4]
CAS Number	1780390-65-9	
Purity	≥98% (HPLC)	

Table 2: Solubility Data

Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)	Notes
DMSO	51.64	100	Based on M.Wt of 516.39 g/mol . Another source indicates solubility up to 120 mg/mL, but may require sonication.[1] Use newly opened, anhydrous DMSO for best results.[1]

Signaling Pathway Inhibition

YM-244769 primarily targets the reverse mode of the Na⁺/Ca²⁺ exchanger. Under conditions of high intracellular sodium ([Na⁺]_i), such as ischemia or hypoxia, the exchanger reverses its normal operation, importing cytotoxic Ca²⁺ in exchange for Na⁺. **YM-244769** selectively blocks this Ca²⁺ entry pathway.



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Caption: Inhibition of reverse mode Na⁺/Ca²⁺ exchange by **YM-244769**.

Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **YM-244769** in DMSO.

Materials and Equipment

- **YM-244769** dihydrochloride powder
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Analytical balance
- Microcentrifuge tubes or amber glass vials
- Calibrated micropipettes
- Vortex mixer
- Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Safety Precautions

- **YM-244769** is intended for research use only.
- Handle the powder in a well-ventilated area or chemical fume hood.
- Wear appropriate PPE to avoid skin and eye contact.
- Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Stock Solution Calculation

To prepare a 10 mM stock solution, use the following formula:

$$\text{Mass (mg)} = \text{Desired Concentration (mM)} \times \text{Volume (mL)} \times \text{Molecular Weight (g/mol)}$$

Example Calculation for 1 mL of 10 mM Stock:

- $\text{Mass (mg)} = 10 \text{ mmol/L} \times 0.001 \text{ L} \times 516.39 \text{ g/mol}$
- $\text{Mass (mg)} = 5.16 \text{ mg}$

Therefore, 5.16 mg of **YM-244769** is needed to make 1 mL of a 10 mM stock solution.

Table 3: Volume of DMSO for Preparing Common Stock Concentrations

Mass of YM-244769	Volume of DMSO for 1 mM Stock	Volume of DMSO for 5 mM Stock	Volume of DMSO for 10 mM Stock
1 mg	1.94 mL	0.39 mL	0.19 mL
5 mg	9.68 mL	1.94 mL	0.97 mL
10 mg	19.37 mL	3.87 mL	1.94 mL

Calculations are based on a molecular weight of 516.39 g/mol .

Step-by-Step Preparation Protocol

- **Equilibrate:** Allow the **YM-244769** powder vial to reach room temperature before opening to prevent condensation.
- **Weigh:** Carefully weigh the desired amount of **YM-244769** powder (e.g., 5.16 mg) and place it into a sterile microcentrifuge tube or vial.
- **Add Solvent:** Add the calculated volume of sterile DMSO (e.g., 1 mL for a 10 mM solution) to the tube containing the powder.
- **Dissolve:** Close the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.^[1] Ensure the final solution is clear.
- **Aliquot:** To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
- **Store:** Store the aliquots as recommended in the table below.

Storage and Stability

Proper storage is crucial to maintain the activity of the compound.

Table 4: Storage and Stability Recommendations

Form	Storage Temperature	Stability Period	Notes
Powder	-20°C	3 years	Store in a dry, dark place.[4]
4°C	2 years	Desiccate to protect from moisture.[4]	
DMSO Stock Solution	-80°C	6 months	Recommended for long-term storage.[1][4]
-20°C	1 month	Suitable for short-term storage.[1][4]	
Always store solutions sealed and protected from moisture.[1]			

Application Guidelines

For cell-based assays, the stock solution should be diluted in a culture medium to the final working concentration. The IC₅₀ values for **YM-244769** against NCX1, NCX2, and NCX3 are 68 nM, 96 nM, and 18 nM, respectively.[1] In studies protecting against hypoxia/reoxygenation-induced cell damage, working concentrations of 0.3 µM to 1 µM have been effectively used.[1]

Note: The final concentration of DMSO in the assay should be kept low (typically <0.1%) to avoid solvent-induced cellular toxicity. A vehicle control (medium with the same percentage of DMSO) should always be included in experiments.

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